molecular formula C31H34N2O4 B12013288 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12013288
M. Wt: 498.6 g/mol
InChI Key: LVTPXLFZCYSBDP-ORIPQNMZSA-N
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Description

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzyloxy Group: This step involves the reaction of a suitable benzyl alcohol derivative with a methylbenzoyl chloride in the presence of a base to form the benzyloxy group.

    Introduction of the Diethylaminoethyl Group: This step involves the reaction of an appropriate amine with an alkylating agent to introduce the diethylaminoethyl group.

    Cyclization and Hydroxylation: The final steps involve cyclization to form the pyrrol-2-one ring and hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H34N2O4

Molecular Weight

498.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O4/c1-4-32(5-2)18-19-33-28(24-14-10-7-11-15-24)27(30(35)31(33)36)29(34)25-16-17-26(22(3)20-25)37-21-23-12-8-6-9-13-23/h6-17,20,28,34H,4-5,18-19,21H2,1-3H3/b29-27+

InChI Key

LVTPXLFZCYSBDP-ORIPQNMZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

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